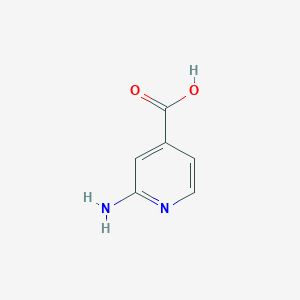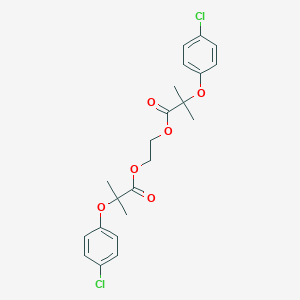
Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2-ethandiyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2-ethandiyl ester, commonly known as Clofibric acid, is a chemical compound that has been widely used in scientific research for many years. This compound belongs to the family of fibric acid derivatives, which are known for their lipid-lowering effects.
Applications De Recherche Scientifique
Clofibric acid has been widely used in scientific research for its lipid-lowering effects. It has been shown to reduce triglyceride levels in the blood and increase the levels of high-density lipoprotein (HDL) cholesterol. Clofibric acid has also been used in the study of peroxisome proliferation and peroxisome proliferator-activated receptors (PPARs).
Mécanisme D'action
Clofibric acid activates PPARα, which is a nuclear receptor that regulates lipid metabolism. PPARα activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis. This results in the reduction of triglyceride levels in the blood and the increase in HDL cholesterol levels.
Effets Biochimiques Et Physiologiques
Clofibric acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce triglyceride levels in the blood, increase HDL cholesterol levels, and improve insulin sensitivity. Clofibric acid has also been shown to reduce liver fat accumulation and improve liver function in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Clofibric acid in lab experiments is its lipid-lowering effects, which make it a useful tool for studying lipid metabolism. However, one limitation of using Clofibric acid is its potential toxicity, which can vary depending on the dose and duration of exposure.
Orientations Futures
There are several future directions for the use of Clofibric acid in scientific research. One area of interest is the study of the role of PPARs in metabolic diseases such as obesity and diabetes. Another area of interest is the development of new compounds that can activate PPARs without the potential toxicity of Clofibric acid. Additionally, the use of Clofibric acid in combination with other compounds may lead to synergistic effects that could be useful in the treatment of metabolic diseases.
In conclusion, Clofibric acid is a chemical compound that has been widely used in scientific research for many years. It has been shown to have lipid-lowering effects and activate PPARα, which regulates lipid metabolism. Clofibric acid has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of Clofibric acid involves the reaction of 2-methylpropionic acid with chlorophenoxyacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then esterified with ethylene glycol to produce Clofibric acid.
Propriétés
Numéro CAS |
14496-63-0 |
|---|---|
Nom du produit |
Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2-ethandiyl ester |
Formule moléculaire |
C22H24Cl2O6 |
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C22H24Cl2O6/c1-21(2,29-17-9-5-15(23)6-10-17)19(25)27-13-14-28-20(26)22(3,4)30-18-11-7-16(24)8-12-18/h5-12H,13-14H2,1-4H3 |
Clé InChI |
SOTYXLLMVQKIQB-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C(=O)OCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Autres numéros CAS |
14496-63-0 |
Synonymes |
Ethylenebis[2-(4-chlorophenoxy)-2-methylpropionate] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




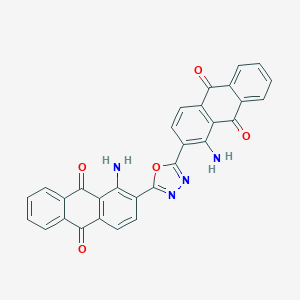
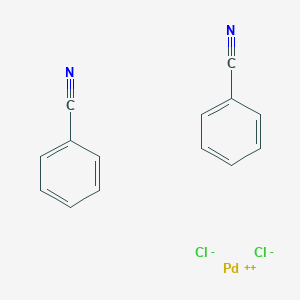


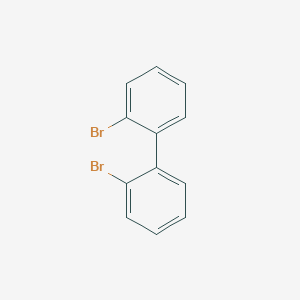


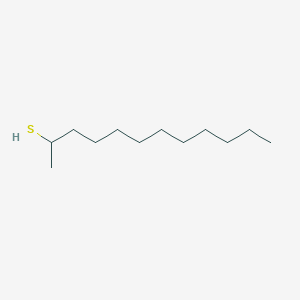
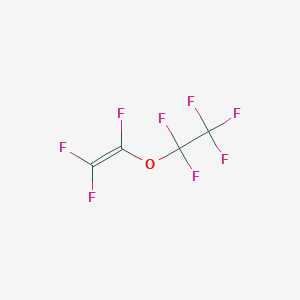
![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)


